molecular formula C25H32N6O2 B2815030 1-(4-tert-butylbenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine CAS No. 1049478-53-6

1-(4-tert-butylbenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine

Cat. No.: B2815030
CAS No.: 1049478-53-6
M. Wt: 448.571
InChI Key: YOPQLQPKBXRSRM-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine is a complex organic compound that features a combination of aromatic, tetrazole, and piperazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine likely involves multiple steps, including the formation of the tetrazole ring, the piperazine ring, and their subsequent coupling with the aromatic components. Typical reaction conditions might include:

    Tetrazole Formation: Using sodium azide and an appropriate nitrile under acidic conditions.

    Piperazine Synthesis: Cyclization reactions involving diamines and dihalides.

    Coupling Reactions: Utilizing coupling agents like EDCI or DCC for amide bond formation.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the piperazine moiety.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include various substituted derivatives, oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules or as ligands in coordination chemistry.

Biology

Biologically, these compounds might be investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive roles.

Medicine

In medicine, they could be explored for therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial agents.

Industry

Industrially, these compounds might be used in the development of new materials, such as polymers or as additives in various formulations.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4-(tert-butyl)phenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
  • (4-(tert-butyl)phenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of 1-(4-tert-butylbenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine might lie in its specific substituents, which could confer unique biological activity or chemical reactivity compared to its analogs.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O2/c1-5-33-22-12-10-21(11-13-22)31-23(26-27-28-31)18-29-14-16-30(17-15-29)24(32)19-6-8-20(9-7-19)25(2,3)4/h6-13H,5,14-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPQLQPKBXRSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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